![molecular formula C18H15Cl4N3O4 B588267 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid CAS No. 909277-72-1](/img/structure/B588267.png)
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
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Overview
Description
The compound “1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid” is a complex organic molecule. It is also known as Fenticonazole Sulfone Nitrate . The molecule has a molecular formula of C24H20Cl2N2O3S.HNO3 and a molecular weight of 550.411 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The structure includes two dichlorophenyl groups attached to an imidazole ring via an ethyl bridge. This ethyl bridge also contains a methoxy group .Scientific Research Applications
Applications of Redox Mediators in Organic Pollutant Treatment
Research has shown that certain enzymes can degrade or transform recalcitrant organic pollutants in wastewater, with the process enhanced by redox mediators. These redox mediators increase the range of substrates that can be degraded and improve efficiency. Commonly used enzymes include laccases, lignin peroxidases, and manganese peroxidases. Some of the redox mediators mentioned are 1-hydroxybenzotriazole, veratryl alcohol, and violuric acid, among others. This approach could potentially apply to the degradation of complex compounds similar to the one , especially in treating industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Capacity Reaction Pathways
Another study reviewed the ABTS/potassium persulfate decolorization assay, a method for assessing antioxidant capacity. This method, which could be relevant for studying the antioxidant properties of various compounds, including imidazole derivatives, elucidates two main reaction pathways for antioxidants, highlighting the complexity of interactions between such compounds and their potential applications in monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, a category related to the compound , have been extensively reviewed for their antitumor activity. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole have shown promising results in preclinical testing. These derivatives are interesting for new antitumor drugs and compounds with various biological properties, suggesting potential research applications for complex imidazole derivatives in cancer treatment (Iradyan et al., 2009).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, related to the dichlorophenyl part of the compound, has been studied. Chlorophenols like 2,4-dichlorophenol have moderate to high persistence depending on environmental conditions and exert moderate toxic effects on mammalian and aquatic life. The presence of adapted microflora capable of biodegrading these compounds affects their persistence, which could inform studies on the environmental degradation of similar complex compounds (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Miconazole EP Impurity G, also known as 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid or 2,5-Dichloro Miconazole Nitrate, is a derivative of Miconazole . Miconazole is a well-known antifungal agent . .
Mode of Action
Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
Miconazole, the parent compound, is known to inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane .
Result of Action
Given its structural similarity to miconazole, it may share similar antifungal effects .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSOOILEKZTFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miconazole EP impurity G |
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